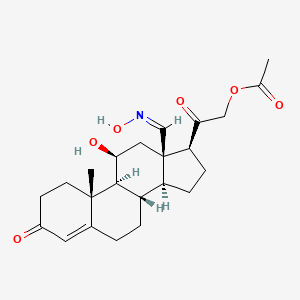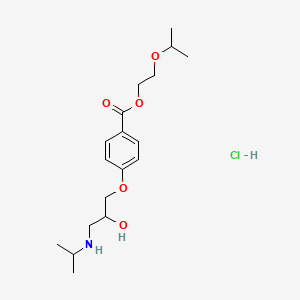
Phenacetin
Übersicht
Beschreibung
Phenacetin, known chemically as N-(4-ethoxyphenyl)acetamide, is a well-known pharmaceutical compound that has a storied history in medicinal chemistry. Initially synthesized in 1878 and introduced for medical use in 1887, this compound gained popularity as an analgesic and antipyretic. It was one of the first synthetic fever reducers to go on the market and was widely used until the third quarter of the twentieth century .
Wissenschaftliche Forschungsanwendungen
Phenacetin has found relevance in scientific research despite its diminished use in medical practice. It serves as a chemical intermediate in the synthesis of dyes and pharmaceuticals, contributing to advancements in multiple scientific domains. Its unique properties have facilitated the development of compounds and formulations that have subsequently enriched the pharmaceutical industry . Additionally, this compound’s thermodynamic properties have been studied in solid state and saturated solutions, providing valuable insights into its behavior in various solvents .
Wirkmechanismus
Target of Action
Phenacetin primarily targets the Prostaglandin G/H synthase 1 (COX-1) . This enzyme plays a crucial role in the production of prostaglandins, which are signaling molecules derived from lipids and play a significant role in pain sensation and modulation .
Mode of Action
This compound’s analgesic effects are due to its actions on the sensory tracts of the spinal cord . In addition, this compound has a depressant action on the heart, where it acts as a negative inotrope . It is an antipyretic, acting on the brain to decrease the temperature set point .
Biochemical Pathways
This compound disrupts the synthesis of prostaglandins by impeding the function of the enzyme COX . This reduces pain perception and may also induce sedation and euphoria . The disruption of cellular pathways that results from the production of NAPQI provides a source of potential biomarkers of the severity of the damage .
Pharmacokinetics (ADME Properties)
It is known that this compound is metabolized in the body to paracetamol .
Result of Action
This compound’s action results in analgesic and antipyretic effects due to its impact on the sensory tracts of the spinal cord and its depressant action on the heart . A minority of the time the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .
Action Environment
Environmental factors such as diet and exposure to certain chemicals can influence the metabolism of drugs, including this compound . For instance, cigarette smoking has been shown to decrease the bioavailability of this compound and increase dosage requirements of other drugs by enhancing their rate of metabolism .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Phenacetin interacts with various enzymes, proteins, and other biomolecules. The major metabolites of this compound are paracetamol, free and conjugated, and phenetidine . No N-hydroxythis compound was found, but experiments with N-hydroxythis compound as substrate showed that at low concentrations (as might be formed from this compound) it disappeared very rapidly from cell suspensions .
Cellular Effects
This compound has been found to pose potential threats to human and environmental health. Studies have found that the use of this compound is associated with cardiotoxicity and retinopathy in patients . Additionally, the oxidation product of this compound, 5-methoxy-phenoxetine, has been found to cause liver damage and potentially induce cancer .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism to its major metabolites, paracetamol and phenetidine . These metabolites are formed through the action of various enzymes in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The isolated strain could completely degrade 100 mg/L this compound at an inoculum concentration of OD 600 1.5 within 80 h, utilizing the micropollutant as its sole carbon source for growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The metabolism of this compound and some of its metabolites have been examined in isolated rat hepatocytes. The overall pattern of metabolism was similar to that found in vivo by others .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized to its major metabolites, paracetamol and phenetidine, through the action of various enzymes in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenacetin can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkyl halide with the conjugate base of an alcohol or phenol. Specifically, acetaminophen (p-acetamidophenol) reacts with ethyl iodide in the presence of anhydrous potassium carbonate in 2-butanone to yield this compound . Another method involves the reaction of p-ethoxyaniline with acetic acid and hydrazine hydrate, followed by neutralization with sodium bicarbonate and extraction with chloroform .
Industrial Production Methods: Industrial production of this compound typically follows the Williamson ether synthesis route due to its efficiency and high yield. The process involves heating the reactants under reflux conditions and subsequent recrystallization to purify the product .
Analyse Chemischer Reaktionen
Types of Reactions: Phenacetin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form p-phenetidine, a carcinogenic compound.
Reduction: Reduction of this compound can yield p-ethoxyaniline.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: p-Phenetidine
Reduction: p-Ethoxyaniline
Substitution: Various substituted this compound derivatives depending on the nucleophile used
Vergleich Mit ähnlichen Verbindungen
Phenacetin is structurally similar to paracetamol (acetaminophen), with the primary difference being the presence of an ethoxy group in this compound instead of a hydroxyl group in paracetamol. Both compounds inhibit cyclooxygenase enzymes to relieve pain, but paracetamol is considered a safer alternative with fewer side effects . Other similar compounds include acetophenetidin and acetophenetidine, which share similar analgesic and antipyretic properties .
This compound’s historical significance and unique properties have left a lasting impact on medicinal chemistry and pharmaceutical research. Despite its withdrawal from the market due to safety concerns, its legacy continues to inspire scientific advancements.
Eigenschaften
| { "Design of the Synthesis Pathway": "Phenacetin can be synthesized through a three-step process involving the acetylation of p-phenetidine, followed by nitration and reduction.", "Starting Materials": [ "p-phenetidine", "acetic anhydride", "concentrated sulfuric acid", "concentrated nitric acid", "sodium hydroxide", "water", "ice" ], "Reaction": [ "Step 1: Acetylation of p-phenetidine", "- Mix p-phenetidine, acetic anhydride, and concentrated sulfuric acid in a flask", "- Heat the mixture under reflux for 2 hours", "- Cool the mixture and pour it into ice-cold water", "- Collect the solid product by filtration and wash it with water", "- Dry the product to obtain p-acetophenetidide", "Step 2: Nitration of p-acetophenetidide", "- Dissolve p-acetophenetidide in concentrated nitric acid", "- Cool the mixture to 0-5°C and add concentrated sulfuric acid dropwise", "- Stir the mixture for 30 minutes and then pour it into ice-cold water", "- Collect the solid product by filtration and wash it with water", "- Dry the product to obtain p-nitroacetophenetidide", "Step 3: Reduction of p-nitroacetophenetidide", "- Dissolve p-nitroacetophenetidide in a mixture of water and sodium hydroxide", "- Add zinc dust to the mixture and stir it for 30 minutes", "- Filter the mixture and wash the solid product with water", "- Dry the product to obtain phenacetin" ] } | |
CAS-Nummer |
69323-74-6 |
Molekularformel |
C10H13NO2 |
Molekulargewicht |
184.25 g/mol |
IUPAC-Name |
N-[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i1D3,3D2 |
InChI-Schlüssel |
CPJSUEIXXCENMM-WNWXXORZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)NC(=O)C |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C |
Synonyme |
N-[(4-(Ethoxy-d5)phenyl]acetamide; p-Acetophenetidide-d5; 4-(Acetylamino)phenetole-d5; 4-(Ethoxy-d5)-1-acetylaminobenzene; 4-(Ethoxy-d5)acetanilide; 4’-(Ethoxy-d5)acetanilide; Aceto-4-phenetidine; Acetophenetidin-d5; Acetophenetidine-d5; Acetopheneti |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5](/img/structure/B1146458.png)
![6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride](/img/structure/B1146459.png)


![(1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-Cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1146466.png)

